molecular formula C24H26N4O B13129193 7-Benzyl-4-(4-methylbenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one

7-Benzyl-4-(4-methylbenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one

Cat. No.: B13129193
M. Wt: 386.5 g/mol
InChI Key: GEKGJDXYQARWMF-UHFFFAOYSA-N
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Description

7-Benzyl-4-(4-methylbenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one is a complex organic compound that belongs to the class of imidazo-pyrido-pyrimidine derivatives. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Benzyl-4-(4-methylbenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one typically involves multi-step organic reactionsCommon reagents used in these reactions include benzyl bromide, 4-methylbenzyl chloride, and appropriate catalysts under controlled temperature and pressure conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

7-Benzyl-4-(4-methylbenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

7-Benzyl-4-(4-methylbenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Benzyl-4-(4-methylbenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes and receptors, leading to the modulation of cellular processes such as inflammation, apoptosis, and oxidative stress. The compound’s ability to interact with proteins like ATF4 and NF-kB suggests its role in regulating gene expression and cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Triazole-Pyrimidine Hybrids: These compounds share a similar core structure and exhibit comparable pharmacological properties.

    Pyrazolo[3,4-d]pyrimidine Derivatives: Known for their neuroprotective and anti-inflammatory activities.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine Scaffolds: Targeting CDK2 and other cellular proteins.

Uniqueness

7-Benzyl-4-(4-methylbenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one stands out due to its unique combination of benzyl and methylbenzyl groups, which may enhance its binding affinity and specificity towards certain molecular targets. This structural uniqueness contributes to its potential as a versatile pharmacological agent .

Properties

Molecular Formula

C24H26N4O

Molecular Weight

386.5 g/mol

IUPAC Name

11-benzyl-7-[(4-methylphenyl)methyl]-2,5,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),5-dien-8-one

InChI

InChI=1S/C24H26N4O/c1-18-7-9-20(10-8-18)16-28-23(29)21-17-26(15-19-5-3-2-4-6-19)13-11-22(21)27-14-12-25-24(27)28/h2-10H,11-17H2,1H3

InChI Key

GEKGJDXYQARWMF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C3=C(CCN(C3)CC4=CC=CC=C4)N5C2=NCC5

Origin of Product

United States

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